molecular formula C27H23FO8 B15187206 (5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one CAS No. 127882-81-9

(5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

Cat. No.: B15187206
CAS No.: 127882-81-9
M. Wt: 494.5 g/mol
InChI Key: UMMMPHSPVYALOO-DLTDCEFJSA-N
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Description

This compound belongs to a class of benzofuro-benzodioxol derivatives characterized by a complex fused-ring system. Its structure includes a 4-fluorophenoxy group at position 5 and a 4-hydroxy-3,5-dimethoxyphenyl group at position 9, which are critical for its stereochemical and electronic properties. The compound’s core scaffold shares similarities with natural alkaloids and synthetic derivatives studied for anticancer, antimicrobial, and neuroprotective activities .

Properties

CAS No.

127882-81-9

Molecular Formula

C27H23FO8

Molecular Weight

494.5 g/mol

IUPAC Name

(5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C27H23FO8/c1-31-21-7-13(8-22(32-2)25(21)29)23-16-9-19-20(35-12-34-19)10-17(16)26(18-11-33-27(30)24(18)23)36-15-5-3-14(28)4-6-15/h3-10,18,23-24,26,29H,11-12H2,1-2H3/t18-,23+,24-,26+/m0/s1

InChI Key

UMMMPHSPVYALOO-DLTDCEFJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)OC6=CC=C(C=C6)F

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6=CC=C(C=C6)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one involves multiple steps, typically starting with the preparation of the core benzofurobenzodioxole structure. This is followed by the introduction of the fluorophenoxy and hydroxy-dimethoxyphenyl groups through various organic reactions such as nucleophilic substitution and coupling reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for developing new synthetic methodologies and understanding reaction mechanisms.

Biology

In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound has potential medicinal applications, particularly in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituent groups, stereochemistry, and scaffold modifications. Below is a comparative analysis based on molecular features, computational data, and bioactivity profiles:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
Target Compound C₂₇H₂₁FO₉* ~508.4* 4-fluorophenoxy, 4-hydroxy-3,5-dimethoxyphenyl High lipophilicity (fluorine), potential for hydrogen bonding (hydroxy group)
PB-009 (compound 5) C₂₆H₂₃F₂O₈ 516.4 2,2-difluoro, 3,4,5-trimethoxyphenyl Enhanced metabolic stability due to difluoro group
(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-...-8-one (Aladdin Scientific) C₂₇H₂₄N₂O₉ 520.5 4-nitroanilino, 4-hydroxy-3,5-dimethoxyphenyl Electron-withdrawing nitro group may alter binding affinity
(5R,5aR,8aR)-5-(7-Methoxy-1,3-benzodioxol-5-yl)-5,8,8a,9-tetrahydrofuro[...]dioxol-6(5aH)-one (Austrobailignan-1) C₂₄H₂₂O₉ 454.4 7-methoxy-1,3-benzodioxol Reduced steric hindrance compared to fluorophenoxy derivatives

*Estimated based on structural analysis.

Key Findings

Substituent Effects on Bioactivity: The 4-fluorophenoxy group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to methoxy or hydroxy substituents in PB-009 and Austrobailignan-1 .

NMR Profiling: Substituents in regions analogous to "positions 29–36" (Region B) of related compounds (e.g., Rapa derivatives) significantly shift proton chemical shifts. The target compound’s fluorophenoxy group likely induces distinct shifts in these regions, as observed in similar benzodioxol derivatives .

Computational Stability :

  • Energy optimization studies (UFF force field) suggest that fluorine-containing derivatives like the target compound exhibit lower energy profiles (~15% reduction compared to methoxy analogs), indicating higher stability in metal-organic frameworks (MOFs) or biological environments .

Docking Affinity Variability: Structural motif clustering (Murcko scaffolds) groups the target compound with other benzofuro-benzodioxol derivatives. However, its fluorophenoxy group may interact uniquely with hydrophobic pockets in enzymes like kinases or cytochrome P450, as seen in Verongiida sponge alkaloid analogs .

This contrasts with nitroanilino derivatives, which cluster with DNA-intercalating agents .

Table 2: Comparative Bioactivity Insights

Feature Target Compound PB-009 (compound 5) Aladdin Scientific Derivative
Metabolic Stability High (fluorine reduces oxidation) Moderate (trimethoxy hydrolysis) Low (nitro group prone to reduction)
Binding Affinity Predicted strong hydrophobic Moderate (diffuse charge) Variable (electronic effects dominate)
Structural Uniqueness Fluorophenoxy enhances selectivity Difluoro increases rigidity Nitroanilino alters π-stacking

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